REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][NH2:10])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[C:17]([NH:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1)(=[O:19])[CH3:18]>CC(C)=O.O>[C:17]([NH:20][C:21]1[CH:22]=[CH:23][C:24]([S:27]([NH:10][CH2:9][CH2:8][CH2:7][N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)(=[O:29])=[O:28])=[CH:25][CH:26]=1)(=[O:19])[CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCCN
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at the room temperature for another 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
One half of the solvent volume was distilled off from the mixture
|
Type
|
CUSTOM
|
Details
|
Obtained solid
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed 3 times with 5 ml of ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |